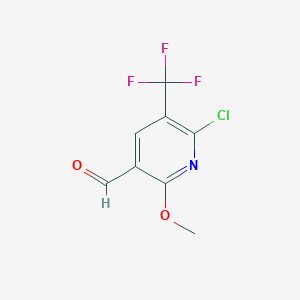
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde with various reagents. One method involves charging a suitably equipped reactor with the hydrochloride salt of the compound and purified water, followed by the slow addition of an aqueous sodium bicarbonate solution to maintain the solution temperature between 17°C to 25°C .
Industrial Production Methods
For large-scale production, the synthesis must be amenable to large-scale manufacturing and isolation. This involves ensuring that the physical properties and purity of the compound are not compromised, and that the cost and efficacy of the formulated active ingredient are maintained .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its ability to bind to hemoglobin and increase its oxygen affinity.
Medicine: It has potential therapeutic applications in the treatment of diseases such as sickle cell disease.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride involves its binding to hemoglobin, which increases the oxygen affinity of hemoglobin. This can be useful in the treatment of diseases such as sickle cell disease, where increased oxygen affinity can help alleviate symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have been studied for their biological activities and potential therapeutic applications.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde: This compound is an intermediate in the synthesis of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride and shares similar chemical properties
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to bind to hemoglobin and increase its oxygen affinity. This property makes it particularly useful in the treatment of diseases such as sickle cell disease, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
2245886-82-0 |
|---|---|
Formule moléculaire |
C12H16ClN3O |
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12;/h3-7,9,16H,8H2,1-2H3;1H |
Clé InChI |
HMHZTYYTZHCTOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)




![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)



![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)


